3-Phenyl-6-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole
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Overview
Description
3-Phenyl-6-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various scientific applications.
Preparation Methods
The synthesis of 3-Phenyl-6-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
3-Phenyl-6-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of other complex molecules.
Medicine: Due to its pharmacological properties, it is being explored for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with different receptors makes it a potent pharmacophore. It can inhibit various enzymes and proteins, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Compared to these compounds, 3-Phenyl-6-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is unique due to its specific substituents, which enhance its pharmacological profile and make it a more potent candidate for various applications.
Properties
Molecular Formula |
C20H11F3N4OS |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-phenyl-6-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H11F3N4OS/c21-20(22,23)14-8-4-7-13(11-14)15-9-10-16(28-15)18-26-27-17(24-25-19(27)29-18)12-5-2-1-3-6-12/h1-11H |
InChI Key |
ZGWJXBFCWQTEBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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